molecular formula C20H15BrCl2N2O2 B4136084 N'-(3-bromophenyl)-2,2-bis(3-chlorophenyl)-2-hydroxyacetohydrazide

N'-(3-bromophenyl)-2,2-bis(3-chlorophenyl)-2-hydroxyacetohydrazide

Cat. No.: B4136084
M. Wt: 466.2 g/mol
InChI Key: KAPBGSLTQPPUJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(3-bromophenyl)-2,2-bis(3-chlorophenyl)-2-hydroxyacetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-bromophenyl)-2,2-bis(3-chlorophenyl)-2-hydroxyacetohydrazide typically involves the reaction of 3-bromophenylhydrazine with 2,2-bis(3-chlorophenyl)-2-hydroxyacetic acid. The reaction is carried out under acidic or basic conditions, depending on the desired yield and purity of the product. Common solvents used in the synthesis include ethanol, methanol, and dichloromethane. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-(3-bromophenyl)-2,2-bis(3-chlorophenyl)-2-hydroxyacetohydrazide may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N’-(3-bromophenyl)-2,2-bis(3-chlorophenyl)-2-hydroxyacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide, potassium tert-butoxide, and various nucleophiles such as amines and thiols.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(3-bromophenyl)-2,2-bis(3-chlorophenyl)-2-hydroxyacetohydrazide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(3-bromophenyl)-2,2-bis(3-chlorophenyl)-2-hydroxyacetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-chlorophenyl)-2,2-bis(3-bromophenyl)-2-hydroxyacetohydrazide
  • N’-(3-fluorophenyl)-2,2-bis(3-chlorophenyl)-2-hydroxyacetohydrazide
  • N’-(3-methylphenyl)-2,2-bis(3-chlorophenyl)-2-hydroxyacetohydrazide

Uniqueness

N’-(3-bromophenyl)-2,2-bis(3-chlorophenyl)-2-hydroxyacetohydrazide is unique due to the specific arrangement of bromine and chlorine atoms on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms can enhance the compound’s ability to interact with various molecular targets, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

N'-(3-bromophenyl)-2,2-bis(3-chlorophenyl)-2-hydroxyacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrCl2N2O2/c21-15-6-3-9-18(12-15)24-25-19(26)20(27,13-4-1-7-16(22)10-13)14-5-2-8-17(23)11-14/h1-12,24,27H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPBGSLTQPPUJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C2=CC(=CC=C2)Cl)(C(=O)NNC3=CC(=CC=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(3-bromophenyl)-2,2-bis(3-chlorophenyl)-2-hydroxyacetohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(3-bromophenyl)-2,2-bis(3-chlorophenyl)-2-hydroxyacetohydrazide
Reactant of Route 3
Reactant of Route 3
N'-(3-bromophenyl)-2,2-bis(3-chlorophenyl)-2-hydroxyacetohydrazide
Reactant of Route 4
N'-(3-bromophenyl)-2,2-bis(3-chlorophenyl)-2-hydroxyacetohydrazide
Reactant of Route 5
N'-(3-bromophenyl)-2,2-bis(3-chlorophenyl)-2-hydroxyacetohydrazide
Reactant of Route 6
N'-(3-bromophenyl)-2,2-bis(3-chlorophenyl)-2-hydroxyacetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.